

An In-depth Technical Guide to 5-Hydroxy Propafenone Hydrochloride

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Compound of Interest

Compound Name: 5-Hydroxy Propafenone
Hydrochloride

Cat. No.: B3159658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Hydroxy Propafenone Hydrochloride**, the primary active metabolite of the antiarrhythmic drug Propafenone. This document consolidates critical data on its chemical properties, purity, metabolic pathways, and relevant experimental protocols, tailored for professionals in pharmaceutical research and development.

Chemical Identification and Properties

5-Hydroxy Propafenone is a key metabolite in the biotransformation of Propafenone.^{[1][2][3]} It is essential to note that there are conflicting CAS numbers reported in the literature and by various suppliers. The most frequently cited CAS number for the hydrochloride salt is 86383-32-6.

Identifier	Value	Source
IUPAC Name	1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone, monohydrochloride	[1]
Synonyms	Lu 40545, 5'-Hydroxy-2'-[2-hydroxy-3-(propylamino)propoxy]- β -phenylpropiophenone	[1][2]
CAS Number	86383-32-6 (Hydrochloride)	[1][4][5]
86384-10-3 (Free base or alternate HCl)	[2][5][6]	
Molecular Formula	C ₂₁ H ₂₇ NO ₄ • HCl	[1][4]
Molecular Weight	393.9 g/mol	[1][5][6]

Purity and Commercial Availability

5-Hydroxy Propafenone Hydrochloride is available from various chemical suppliers, primarily as a reference standard for analytical and research purposes.[4] The purity of these standards is crucial for accurate analytical method development, validation, and quality control.

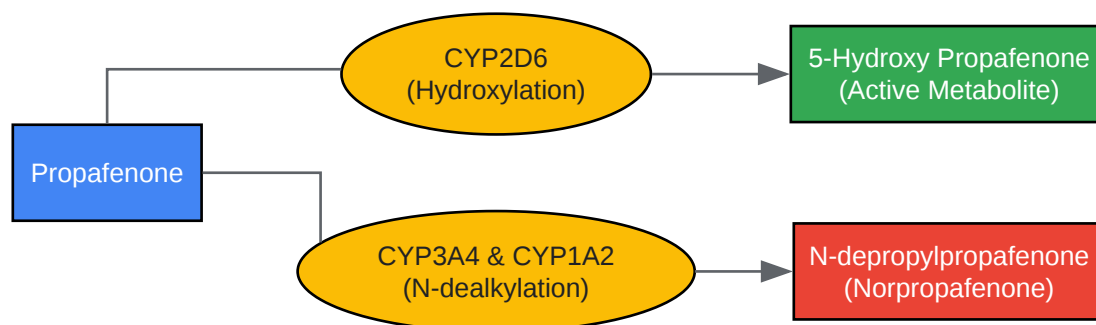
Supplier Type	Reported Purity	Analytical Method
Pharmaceutical Reference Standard	≥98%	Not Specified
Research Chemical Supplier	>95%	HPLC
Analytical Standards Provider	>98%	Not Specified

Metabolism and Pharmacological Significance

Propafenone is metabolized in the liver into two primary active metabolites: 5-Hydroxy Propafenone and N-depropylpropafenone (norpropafenone). The formation of 5-Hydroxy

Propafenone is genetically determined and mediated by the cytochrome P450 enzyme CYP2D6.[7][8] Individuals can be classified as extensive or poor metabolizers, which affects the plasma concentrations of the parent drug and its metabolites.[7]

The 5-hydroxy metabolite exhibits pharmacological activity comparable to the parent drug, Propafenone, particularly in its sodium channel blocking effects.[7]



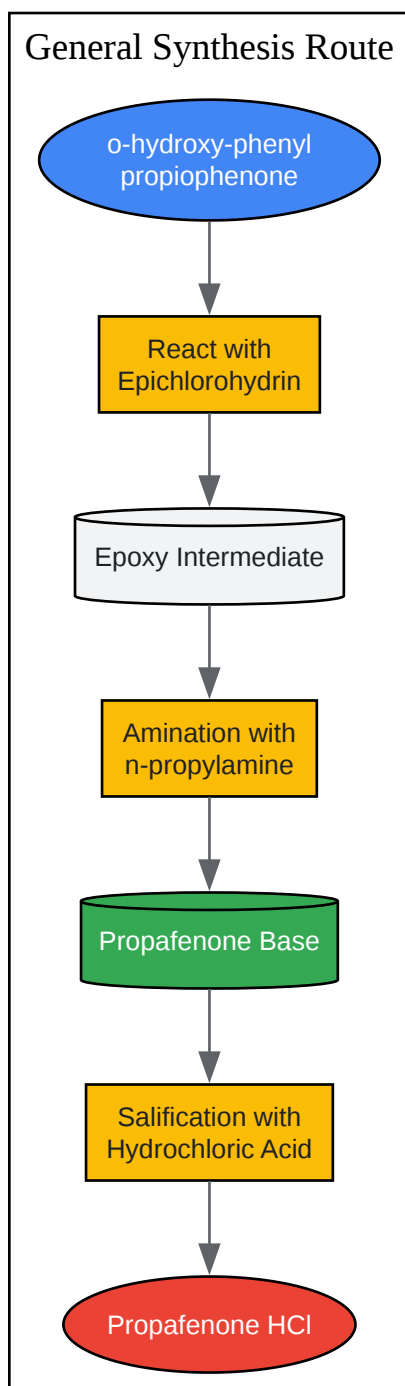
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Metabolic pathway of Propafenone.

5-Hydroxy Propafenone, similar to its parent compound, exerts its antiarrhythmic effects by blocking cardiac ion channels. It has been shown to inhibit the transient outward potassium current (I_{to}) in human atrial myocytes with an IC₅₀ of 1.5 μM.[1] Both Propafenone and 5-Hydroxy Propafenone also block HERG (human Ether-à-go-go-Related Gene) potassium channels to a similar extent, which is a critical consideration in cardiac safety assessments.[9]

Experimental Protocols

The synthesis of Propafenone Hydrochloride and its metabolites can be achieved through various routes. A common method involves the reaction of o-hydroxy-phenyl propiophenone with epichlorohydrin, followed by amination with n-propylamine and subsequent salt formation with hydrochloric acid.[10][11][12]



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General workflow for Propafenone HCl synthesis.

The determination of 5-Hydroxy Propafenone in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[3][13]

Objective: To develop and validate a method for the quantification of 5-Hydroxy Propafenone in human plasma.

1. Preparation of Stock and Standard Solutions:

- Stock Solution: Prepare a stock solution of **5-Hydroxy Propafenone Hydrochloride** (e.g., 1.0 mg/mL) in HPLC-grade methanol.[\[3\]](#) Store at 2°C to 8°C.
- Working Solutions: Prepare serial dilutions from the stock solution in a suitable diluent (e.g., methanol:water, 80:20 v/v) to create calibration standards and quality control (QC) samples. [\[3\]](#)[\[13\]](#)

2. Sample Preparation:

- Protein Precipitation or SPE: Use a simple protein precipitation method with acetonitrile or a more rigorous Solid Phase Extraction (SPE) for cleaner samples.[\[13\]](#)
- Procedure (Protein Precipitation): To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Propafenone-d5). Vortex to mix and precipitate proteins.
- Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- LC Column: A C8 or C18 reversed-phase column (e.g., Thermo Betabasic C8, 100 mm x 4.6 mm, 5 µm) is suitable for separation.[\[3\]](#)
- Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid is commonly used.[\[3\]](#)
- Flow Rate: A flow rate of 1.0 mL/minute with a post-column split can be employed.[\[3\]](#)
- Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

- MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for 5-Hydroxy Propafenone and the internal standard.

4. Method Validation:

- Validate the method for linearity, accuracy, precision, selectivity, and stability in accordance with regulatory guidelines.^[14] A typical validated concentration range is 0.25-250.00 ng/mL.^[13]

Conclusion

5-Hydroxy Propafenone Hydrochloride is a pharmacologically active metabolite of Propafenone, with significant implications for the parent drug's efficacy and safety profile. A thorough understanding of its chemical properties, metabolic pathway, and analytical determination is crucial for researchers in pharmacology and drug development. The use of high-purity reference standards is imperative for obtaining reliable and reproducible data in non-clinical and clinical studies.

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